![molecular formula C14H9N3O3S B7476406 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown to be effective in treating various diseases such as diabetes, cancer, and Alzheimer's disease.
Wirkmechanismus
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid inhibits PTPs by binding to the active site of the enzyme, preventing it from dephosphorylating its substrate. This results in the activation of signaling pathways that are important for cell survival and proliferation. 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has been shown to be selective for certain PTPs, which makes it a valuable tool for studying the role of specific PTPs in disease progression.
Biochemical and Physiological Effects:
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential therapeutic agent for diabetes. 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has also been shown to inhibit cancer cell growth and induce apoptosis. In addition, 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has shown to be effective in various disease models. 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is also selective for certain PTPs, which makes it a valuable tool for studying the role of specific PTPs in disease progression. However, 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid research. One area of interest is the development of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid derivatives with improved solubility and half-life. Another area of interest is the identification of specific PTPs that are involved in disease progression and the development of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid analogs that are selective for these targets. Finally, 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has shown to have potential as a therapeutic agent for various diseases, and future studies will focus on its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid involves the reaction of 2-aminothiazole with ethyl cyanoacetate followed by the condensation with 4-carboxybenzaldehyde. The resulting compound is then treated with ammonium carbonate to obtain 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid. This method has been optimized to achieve a high yield of 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has been extensively studied in scientific research due to its ability to inhibit PTPs, which are enzymes that regulate cell signaling pathways. PTPs have been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has shown to be effective in inhibiting PTPs and has been used in various studies to investigate the role of PTPs in disease progression. 4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid has also been used in drug discovery to identify potential targets for therapeutic intervention.
Eigenschaften
IUPAC Name |
4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-11(12(18)17-14-16-5-6-21-14)7-9-1-3-10(4-2-9)13(19)20/h1-7H,(H,19,20)(H,16,17,18)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNRMMIGQKRQMA-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.